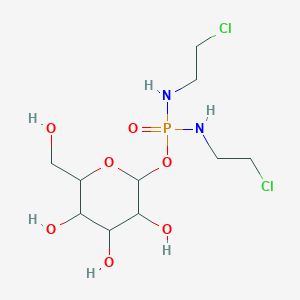![molecular formula C13H15ClO3 B14128582 Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate CAS No. 89058-50-4](/img/structure/B14128582.png)
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate is an organic compound that belongs to the class of esters It features an oxirane (epoxide) ring attached to a propanoate ester, with a 4-chlorophenyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acrylate in the presence of a base to form the corresponding α,β-unsaturated ester. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to yield the desired epoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various substituted products depending on the nucleophile used in the substitution reaction.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including its ability to inhibit enzymes and disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(4-chlorophenyl)propanoate: Lacks the epoxide ring, making it less reactive.
Methyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Chlorophenyl glycidyl ether: Contains an epoxide ring but differs in the ester linkage.
Uniqueness
This compound is unique due to the presence of both an epoxide ring and an ester group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
89058-50-4 |
|---|---|
Molekularformel |
C13H15ClO3 |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
ethyl 3-[2-(4-chlorophenyl)oxiran-2-yl]propanoate |
InChI |
InChI=1S/C13H15ClO3/c1-2-16-12(15)7-8-13(9-17-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 |
InChI-Schlüssel |
DIKFTMQPFFXOSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1(CO1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



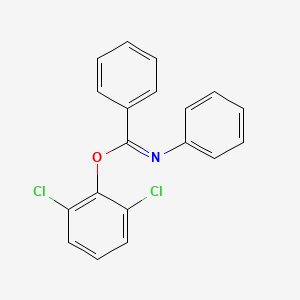

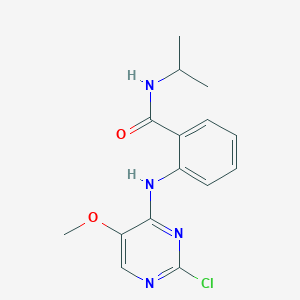

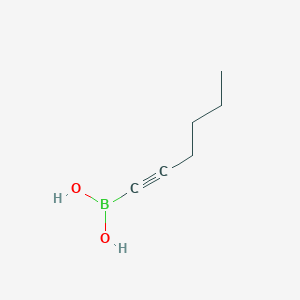
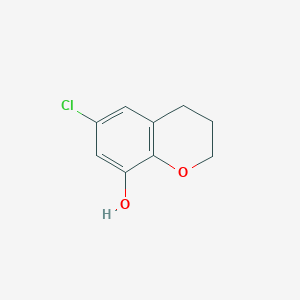

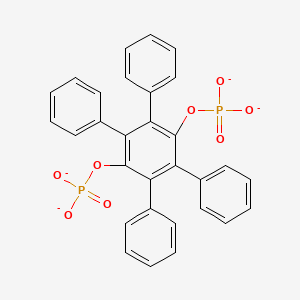
![1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole](/img/structure/B14128556.png)
![3-[(Cyclopentylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14128561.png)
![4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B14128577.png)
![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128578.png)
